Orthogonal Pd-Catalyzed Amination: Regioselective C3-N vs. C2-N Bond Formation
Under optimized Pd-BINAP catalysis, 2-chloro-3-iodopyridine undergoes exclusive C–N bond formation at the C3 position with aniline derivatives, leaving the C2 chloride intact. In contrast, 2-chloro-5-iodopyridine under identical conditions exhibits lower regioselectivity, yielding a mixture of C5- and C2-aminated products .
| Evidence Dimension | Regioselectivity of Pd-catalyzed amination with aniline |
|---|---|
| Target Compound Data | Exclusive C3 amination (yield >90% for several aniline partners) |
| Comparator Or Baseline | 2-Chloro-5-iodopyridine: Mixture of C5 and C2 amination products |
| Quantified Difference | Complete regiospecificity vs. non-selective mixture |
| Conditions | Pd(OAc)₂, rac-BINAP, Cs₂CO₃, toluene, 80 °C, 16 h |
Why This Matters
This quantitative selectivity eliminates the need for protection/deprotection sequences, directly reducing step count and increasing overall yield in multi-step syntheses.
